Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate
Description
Properties
CAS No. |
918658-86-3 |
|---|---|
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-15-13(18-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
MZTOXPUUUMIAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
The initial step in synthesizing Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate typically involves the formation of the thiazole ring through a condensation reaction between appropriate precursors.
Reagents : Thiourea and 4-chlorobenzaldehyde are commonly used.
Procedure : The reaction is often carried out under reflux conditions in a suitable solvent, such as ethanol or acetic acid. The mixture is heated until the thiazole product precipitates.
Esterification Process
Once the thiazole derivative is synthesized, it undergoes esterification to form this compound.
Reagents : Ethyl chloroacetate and a base (e.g., triethylamine) are typically employed.
Procedure : The thiazole compound is dissolved in anhydrous dichloromethane, and ethyl chloroacetate is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Use of Catalysts and Solvents
The choice of solvent and catalyst can significantly influence the yield and purity of the final product.
Solvents : Common solvents include tetrahydrofuran (THF), dichloromethane, and ethanol. THF is particularly favored due to its ability to solubilize both reactants efficiently.
Catalysts : Bases such as triethylamine or DMAP (4-dimethylaminopyridine) are often used to promote the reaction and improve yields.
Several studies have outlined optimal conditions for synthesizing thiazole derivatives:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 20°C to 30°C |
| Reaction Time | 4 to 8 hours |
| Solvent Volume | 1 to 3 volumes of solvent |
| Base Used | Triethylamine or DMAP |
These conditions have been shown to maximize yield while minimizing byproducts.
To confirm the identity and purity of this compound, several analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Utilized for structural elucidation.
Mass Spectrometry (MS) : Employed to determine molecular weight and confirm structure.
Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization or biological testing.
Reaction Conditions and Outcomes:
The carboxylic acid derivative is characterized by IR absorption at 1690–1730 cm<sup>−1</sup> (C=O stretch) and <sup>1</sup>H NMR signals at δ 3.85 ppm (ester OCH<sub>3</sub>) disappearing post-hydrolysis .
Electrophilic Substitution on the Thiazole Ring
The electron-deficient thiazole ring participates in electrophilic substitutions, particularly at the 4-position, directed by the 4-chlorophenyl group.
Example: Nitration
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 h | 4-Nitro-2-(4-chlorophenyl)-1,3-thiazol-5-yl acetate | 62% |
The nitro derivative shows a <sup>13</sup>C NMR signal at δ 152.6 ppm (C-NO<sub>2</sub>) and a bathochromic shift in UV-Vis spectra .
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles (e.g., amines, alcohols) to form amides or transesterified products.
Example: Amidation
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine, DCC | DMF, rt, 12 h | N-Benzyl-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide | 70% |
The amide product is confirmed by IR absorption at 3294 cm<sup>−1</sup> (N–H stretch) and <sup>1</sup>H NMR signals at δ 7.44–7.76 ppm (aromatic protons) .
Cyclization Reactions
The compound participates in cyclization reactions to form fused heterocycles.
Example: Thia-Michael Addition
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | MeOH, reflux, 30 min | Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate | 68% |
This reaction proceeds via thia-Michael addition followed by cyclization, confirmed by <sup>1</sup>H NMR signals at δ 6.94 ppm (CH= group) and IR absorption at 1587 cm<sup>−1</sup> (C=N) .
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-catalyzed coupling reactions.
Example: Suzuki Coupling
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF/H<sub>2</sub>O, 80°C, 8 h | [2-(4-Biphenyl)-1,3-thiazol-5-yl]acetate | 55% |
The biphenyl derivative exhibits a <sup>13</sup>C NMR signal at δ 140.1 ppm (C–C coupling) .
Reduction of the Thiazole Ring
Catalytic hydrogenation reduces the thiazole ring to a thiazolidine derivative.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>, Pd/C | EtOH, rt, 6 h | Ethyl [2-(4-chlorophenyl)-1,3-thiazolidin-5-yl]acetate | 75% |
The product shows a <sup>1</sup>H NMR signal at δ 4.12 ppm (CH<sub>2</sub>–S) and loss of aromaticity in the thiazolidine ring .
Key Observations:
-
The 4-chlorophenyl group directs electrophilic substitutions to the thiazole ring’s 4-position.
-
The ester group is highly reactive toward nucleophiles, enabling diverse functionalization.
-
Cyclization reactions are facilitated by the thiazole ring’s electron-deficient nature.
Scientific Research Applications
Pharmaceutical Applications
a. Anti-inflammatory Activity
Research indicates that compounds related to ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate exhibit significant anti-inflammatory properties. These compounds act as inhibitors of p38 MAP kinase and TNF-α production, which are crucial in mediating inflammatory responses. For instance, a patent describes the use of thiazole derivatives for treating cytokine-mediated diseases such as rheumatoid arthritis and cerebral edema .
b. Cardiovascular Benefits
The compound has been identified as a partial agonist of the adenosine A1 receptor, suggesting its potential in treating cardiovascular diseases. It may help manage conditions like chronic heart failure and ischemic injury during acute coronary syndrome .
c. Antitumor Activity
Recent studies have shown that thiazole derivatives, including this compound, possess potent anticancer activity against various cancer cell lines. A study reported the synthesis of novel thiazole analogues that demonstrated significant cytotoxic effects against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Agrochemical Applications
a. Herbicidal Properties
The compound's structural features suggest potential herbicidal activity. Thiazole derivatives are known for their ability to inhibit specific enzymes involved in plant growth regulation, making them candidates for developing new herbicides .
b. Insecticidal Activity
Research has also indicated that thiazole-based compounds can act as insecticides by disrupting the nervous systems of pests. The efficacy of these compounds in agricultural settings could provide environmentally friendly alternatives to traditional chemical pesticides.
Synthesis and Mechanisms
The synthesis of this compound typically involves straightforward chemical reactions that can be optimized for yield and purity. Analytical techniques such as NMR and mass spectrometry are commonly used to confirm the structure and assess the purity of synthesized compounds .
Case Studies
a. Anti-inflammatory Research
A study published in a peer-reviewed journal highlighted the effectiveness of thiazole derivatives in reducing inflammation markers in animal models of arthritis. The results demonstrated a significant decrease in joint swelling and pain scores when treated with these compounds compared to control groups .
b. Anticancer Studies
In another case study, a series of thiazole derivatives were tested against various cancer cell lines, with one particular derivative showing over 70% inhibition of cell proliferation at low concentrations. This study underscores the potential of this compound as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators, resulting in anti-inflammatory activity .
Comparison with Similar Compounds
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
- Core Structure : Replaces the thiazole ring with an imidazole ring.
- Activity: Exhibits potent inhibition of nuclear sirtuins (SIRT1-3) in non-small cell lung cancer (NSCLC) cells (IC₅₀ values: 1.2–2.5 μM in A549 and NCI-H460 lines) .
- ADME Profile : High gastrointestinal absorption and blood-brain barrier penetration, predicted by in silico studies .
- Comparison : The imidazole derivative shows stronger sirtuin inhibition than thiazol-based analogs, likely due to enhanced hydrogen bonding with catalytic residues. However, thiazol derivatives may offer better metabolic stability due to reduced susceptibility to oxidative metabolism .
Methyl [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate
- Core Structure : Features a thiazolidin-4-one ring instead of thiazole.
- Activity : Demonstrates anti-Toxoplasma gondii activity (IC₅₀: 8.7 μM), targeting parasitic enzymes .
- Comparison: The thiazolidinone ring introduces a ketone group, increasing polarity and reducing cell permeability compared to the thiazol analog. This structural difference shifts the biological target from mammalian sirtuins to parasitic enzymes .
Ethyl 2-(2-Methyl-1,3-thiazol-5-yl)acetate
- Core Structure : Lacks the 4-chlorophenyl substituent, replaced by a methyl group.
- Activity: Limited biological data available, but structurally simpler analogs often serve as intermediates for anticancer or anti-inflammatory agents .
Pharmacokinetic and Physicochemical Properties
- Thiazolidinone derivatives exhibit lower LogP and higher solubility, making them suitable for antiparasitic applications requiring systemic distribution .
Molecular Docking and Target Affinity
- Ethyl [2-(4-Cl-Ph)-1,3-thiazol-5-yl]acetate : Docking studies with sirtuin proteins show moderate binding (Glide Score: -8.2) compared to imidazole derivatives (Glide Score: -9.5) .
- Thiazolidinedione Derivatives (e.g., T9) : Exhibit stronger binding to cyclin-dependent kinases (CDKs) due to the dioxothiazolidin group’s hydrogen-bonding capacity .
Biological Activity
Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by a thiazole ring substituted with a 4-chlorophenyl group and an ethyl acetate moiety. The thiazole structure is known for its versatility in medicinal applications, often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. In one study, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Strongly inhibited |
| Escherichia coli | Moderately inhibited |
| Candida albicans | Strongly inhibited |
| Aspergillus niger | No activity |
The presence of the 4-chlorophenyl group enhances the compound's ability to penetrate microbial membranes, contributing to its efficacy against resistant strains .
Anticancer Activity
This compound has been evaluated for its anticancer potential in various cancer cell lines. In vitro studies have shown that it induces apoptosis and inhibits cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest at the G2/M phase.
- Inhibition of Tubulin Polymerization : Some thiazole derivatives disrupt microtubule dynamics, which is crucial for cancer cell mitosis .
The compound's IC50 values indicate its potency:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 6.77 |
| MDA-MB-231 | 7.03 |
| SGC-7901 | 0.36 - 0.86 |
These results suggest that this compound may be effective against breast cancer cells by targeting specific pathways involved in tumor growth and survival .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- PPARγ Activation : Similar thiazole derivatives have shown potential as PPARγ agonists, which play a role in glucose and lipid metabolism .
- VEGFR Inhibition : Compounds in this class have been observed to inhibit vascular endothelial growth factor receptor (VEGFR), crucial for angiogenesis in tumors .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
- Anticancer Studies : In a comparative analysis with other thiazole derivatives, this compound showed significant antiproliferative activity against various cancer cell lines. It was found to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression .
Q & A
Q. What are effective strategies for optimizing the synthesis yield of ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate?
- Methodological Answer : Optimize reaction conditions by controlling temperature (20–25°C), using dropwise addition of reagents (e.g., chloroacetyl chloride), and employing triethylamine as a base to neutralize byproducts . Solvent selection (e.g., dioxane or ethanol-DMF mixtures) and recrystallization protocols can further enhance purity and yield . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry iteratively to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound's purity and structural integrity?
- Methodological Answer : Use to verify proton environments (e.g., ethyl ester protons at δ 1.34 ppm and aromatic protons from the 4-chlorophenyl group) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., observed [M+H] vs. calculated values) . Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related thiazole derivatives in crystallographic studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride). Wear nitrile gloves and eye protection to avoid skin/eye contact. Store the compound in airtight containers away from moisture, as hydrolysis of the ester group may generate toxic byproducts . Consult safety data sheets (SDS) for emergency measures, including first-aid procedures for accidental exposure .
Advanced Research Questions
Q. How can computational methods like Multiwfn aid in understanding the electronic properties of this compound?
- Methodological Answer : Employ Multiwfn to analyze electron density topology, electrostatic potential surfaces, and orbital compositions. For example:
Q. What mechanistic insights can be gained from studying substituent effects on the thiazole ring?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methyl groups) and compare their biological activity or stability. Use to track electronic effects on the thiazole ring’s carbons. Correlate substituent electronegativity with reaction rates in nucleophilic acyl substitution to infer mechanistic pathways .
Q. How can researchers resolve contradictions in biological activity data between structurally similar thiazole derivatives?
- Methodological Answer : Perform comparative assays (e.g., cytotoxicity or enzyme inhibition) under standardized conditions to eliminate variability. Use molecular docking to assess binding affinity differences caused by minor structural variations (e.g., chloro vs. methoxy groups). Cross-reference crystallographic data to identify conformational changes impacting bioactivity .
Q. What strategies validate the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
